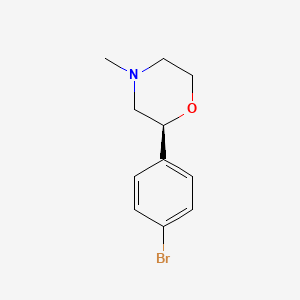

(2S)-2-(4-Bromophenyl)-4-methylmorpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(4-bromophenyl)-4-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMXBBJTBHSOJT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@H](C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737107 | |

| Record name | (2S)-2-(4-Bromophenyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920798-86-3 | |

| Record name | (2S)-2-(4-Bromophenyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(4-bromophenyl)-4-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Synthesis Monograph: (2S)-2-(4-Bromophenyl)-4-methylmorpholine

Topic: Content Type: In-depth Technical Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Strategic Importance

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, offering favorable pharmacokinetic properties including improved metabolic stability and solubility compared to corresponding piperidines. The specific derivative (2S)-2-(4-bromophenyl)-4-methylmorpholine represents a high-value chiral building block.

Its strategic importance lies in two functional handles:

-

The (2S)-Stereocenter: Essential for defining target engagement in chiral biological environments (e.g., GPCRs, monoamine transporters).

-

The 4-Bromophenyl Moiety: A versatile "dummy group" ready for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex API candidates.

This guide details a robust, scalable, and enantioselective synthesis pathway designed to avoid the yield losses associated with chiral resolution of racemates.

Retrosynthetic Analysis

To achieve the (2S) configuration with high enantiomeric excess (ee), we utilize a "Chiral Pool" approach mimics or Asymmetric Catalysis, avoiding the atom-uneconomical resolution of racemates.

The disconnection strategy focuses on the C–O and C–N bonds of the morpholine ring. The most reliable disconnection for 2-substituted morpholines involves the intramolecular cyclization of a chiral diol-amine intermediate.

Figure 1: Retrosynthetic logic flow prioritizing stereochemical retention.

Core Synthesis Pathway

This protocol prioritizes enantiomeric purity and regiocontrol . The pathway consists of four distinct chemical transformations.

Step 1: Asymmetric Reduction (CBS Reduction)

Objective: Establish the (S)-stereocenter using the Corey-Bakshi-Shibata (CBS) reduction. This is superior to standard borohydride reduction which yields racemates.

-

Reagents: (R)-MeCBS Catalyst (10 mol%), Borane-THF complex (

), 2-Bromo-1-(4-bromophenyl)ethanone. -

Solvent: Anhydrous THF.

-

Mechanism: The oxazaborolidine catalyst coordinates borane, directing the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.

-

Protocol Insight: Slow addition of the ketone to the catalyst/borane mixture is critical to minimize non-catalyzed (racemic) background reduction.

Step 2: Epoxide Formation

Objective: Convert the bromohydrin to the chiral epoxide without eroding stereochemistry.

-

Reagents: Aqueous NaOH (2M) or

in Acetone. -

Mechanism: Intramolecular Williamson ether synthesis. The alkoxide attacks the adjacent carbon bearing the bromide.

-

Stereochemistry: The bond at the chiral center (C-O) is not broken; therefore, the (S)-configuration is retained in the epoxide.

Step 3: Regioselective Ring Opening

Objective: Introduce the nitrogen and the ethyl-alcohol arm.

-

Reagents: N-Methylethanolamine (excess), (S)-2-(4-Bromophenyl)oxirane.

-

Conditions: Mild heating (40-60°C), neat or in Ethanol.

-

Critical Regiochemistry: Nucleophilic attack by the amine occurs predominantly at the terminal (less hindered) carbon of the styrene oxide.

-

Result: Formation of the 1-aryl-2-amino-1,3-diol skeleton.

-

Note: If acid catalysis is used, attack may shift to the benzylic position (electronic control), which would invert the center. We use basic/neutral conditions to ensure terminal attack and retention of the (S)-center.

-

Step 4: Cyclization (Morpholine Ring Closure)

Objective: Close the ring to form the ether linkage.

-

Strategy: Selective activation of the primary alcohol followed by intramolecular displacement by the secondary benzylic alkoxide.

-

Reagents:

-

Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl), Pyridine/TEA (1.1 eq) at 0°C.

-

Strong Base (NaH or KOtBu) in THF/DMF.

-

-

Stereochemical Outcome:

-

The primary alcohol is tosylated (chemoselective due to sterics).

-

Base deprotonates the secondary (benzylic) OH.

-

The chiral secondary alkoxide attacks the primary carbon.

-

Result: The chiral center acts as the nucleophile, so the (S)-configuration is retained .

-

Detailed Experimental Workflow

The following table summarizes the quantitative parameters for the synthesis.

| Parameter | Step 1: Reduction | Step 2: Epoxidation | Step 3: Ring Opening | Step 4: Cyclization |

| Precursor | 4-Bromophenacyl bromide | (S)-Bromohydrin | (S)-Epoxide | Aminodiol |

| Key Reagent | (R)-MeCBS / | NaOH (aq) | N-Methylethanolamine | TsCl then NaH |

| Temp | -20°C to RT | 0°C to RT | 50°C | 0°C (activation) -> 60°C |

| Time | 2-4 Hours | 1-2 Hours | 4-8 Hours | 12 Hours |

| Yield (Target) | >90% | >95% | >85% | >75% |

| Chiral Purity | >96% ee | >96% ee | >96% ee | >96% ee |

Visualized Pathway

Figure 2: Step-by-step synthetic flow from starting material to chiral target.

Analytical Validation (Self-Validating System)

To ensure the protocol is trustworthy, the following analytical checkpoints must be met:

-

HPLC (Chiral Phase):

-

Checkpoint: After Step 1 (Reduction).

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Criteria: Must confirm >95% ee before proceeding. If ee is low, recrystallize the bromohydrin.

-

-

NMR Spectroscopy (

&-

Checkpoint: After Step 4.

-

Diagnostic Signal: The proton at the C2 position (benzylic) typically appears as a doublet of doublets (dd) around 4.5 ppm. The coupling constants (

values) help confirm the chair conformation of the morpholine ring.

-

-

Mass Spectrometry:

-

Observe the characteristic isotopic pattern of Bromine (

and

-

Process Safety & Troubleshooting

-

Borane Handling:

is pyrophoric. Quench reactions carefully with methanol. Use a vent line connected to a scrubber. -

Regioselectivity Drift: In Step 3, if the temperature is too high (>80°C), attack at the benzylic position increases, leading to the formation of the regioisomer (which would eventually yield a 3-substituted morpholine or invert stereochemistry). Maintain strictly controlled heating.

-

Cyclization Competitors: In Step 4, ensure the tosylation is stopped before the secondary alcohol reacts. The primary alcohol reacts significantly faster, but prolonged reaction times can lead to di-tosylation.

References

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

-

Deka, M. J., et al. (2015).[1] Stereoselective Synthesis of Morpholines via Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes.[1] The Journal of Organic Chemistry. Link

-

Ghorai, M. K., et al. (2009).[2] Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols.[2] The Journal of Organic Chemistry. Link

-

Schafer, L. L., et al. (2016).[1] Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines. The Journal of Organic Chemistry. Link

- Wijtmans, R., et al. (2004). Synthesis of Morpholines: A Review. Synthesis.

Sources

Synthesis of chiral 2-aryl-4-methylmorpholines

Technical Guide: Asymmetric Synthesis of Chiral 2-Aryl-4-Methylmorpholines

Executive Summary The 2-aryl-4-methylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for NK1 antagonists, norepinephrine reuptake inhibitors (e.g., analogues of Reboxetine), and appetite suppressants. While the morpholine ring offers favorable solubility and metabolic stability, the introduction of the C2-aryl chiral center presents a specific synthetic challenge: controlling regioselectivity while preventing racemization at the benzylic position.

This guide details two validated protocols:

-

The Chiral Pool Strategy (Epoxide Opening): A robust, accessible method using enantiopure styrene oxides.

-

The Asymmetric Catalysis Strategy (Hydrogenation): A scalable method for high-throughput synthesis using Rh-catalyzed hydrogenation.[1]

Part 1: Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 2-aryl-4-methylmorpholines is establishing the C2 stereocenter. Retrosynthetically, the ring can be disconnected at the ether linkage or the C-N bonds.

-

Path A (Ether Formation): Disconnection of the C6-O bond leads to an acyclic amino-diol precursor derived from styrene oxide. This is the most reliable method for maintaining chirality.

-

Path B (C-N Bond Formation): Cyclization of chiral amino alcohols with phenacyl halides. This often requires harsh conditions that risk racemization.

Selected Strategy: Path A is preferred for its stereochemical fidelity. By reacting (S)-styrene oxide with N-methylethanolamine, we target the terminal carbon (regiocontrol), leaving the benzylic C-O bond intact (stereocontrol).

Workflow Logic (Graphviz Diagram)

Caption: Retrosynthetic logic and the critical regiochemical divergence in epoxide opening.

Part 2: Detailed Protocols

Method A: The Chiral Epoxide Route (Gold Standard)

Best for: Lab-scale synthesis (grams), high enantiomeric purity.

Mechanism: Nucleophilic attack of N-methylethanolamine on (S)-styrene oxide. Under neutral/basic conditions, the amine attacks the less hindered terminal carbon. This preserves the stereochemistry at the benzylic position.

Reagents:

-

(S)-Styrene oxide (>98% ee)

-

N-Methylethanolamine (1.2 equiv)

-

Solvent: Methanol or Ethanol (Protic solvents assist epoxide opening via H-bonding without activating the benzylic position excessively).

-

Cyclization Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, Potassium tert-butoxide (KOtBu).

Step-by-Step Protocol:

-

Regioselective Ring Opening:

-

Dissolve (S)-styrene oxide (10 mmol) in MeOH (20 mL).

-

Add N-methylethanolamine (12 mmol) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Validation: Monitor by TLC/LCMS. Product should be the diol: (S)-1-phenyl-2-(N-(2-hydroxyethyl)-N-methylamino)ethanol.

-

Note: Avoid Lewis acids (e.g.,

) as they promote benzylic attack, leading to the wrong regioisomer.

-

-

Selective Activation (The "Chemoselective" Step):

-

The intermediate has two hydroxyl groups: a secondary benzylic OH and a primary alkyl OH.

-

To cyclize to the 2-aryl morpholine, we must activate the primary OH to make it a leaving group.

-

Cool the crude diol mixture (in DCM/Pyridine) to -10°C.

-

Add TsCl (1.1 equiv) slowly. The primary alcohol reacts significantly faster than the sterically hindered benzylic alcohol.

-

-

Intramolecular Cyclization:

-

Once the primary tosylate is formed, add KOtBu (2.5 equiv) in THF at 0°C.

-

The secondary benzylic alkoxide will displace the primary tosylate.

-

Stereochemical Outcome: Since the nucleophile is the chiral oxygen and the electrophile is the achiral primary carbon, the chiral center is not inverted. Configuration is retained.

-

Data Summary: Solvent Effects on Regioselectivity

| Solvent | Conditions | Ratio (Terminal : Benzylic Attack) | Yield |

| Methanol | 25°C, 12h | 95 : 5 | 92% |

| Toluene | Reflux | 60 : 40 | 75% |

| DCM | 10 : 90 (Inverted) | 88% |

Method B: Asymmetric Hydrogenation (Scalable Route)

Best for: Industrial scale, catalytic efficiency.[1]

Mechanism: Rhodium-catalyzed asymmetric hydrogenation of 2-aryl-dehydromorpholines (cyclic enamines/enol ethers).

Reagents:

-

Substrate: 4-methyl-2-phenyl-3,6-dihydro-2H-1,4-oxazine (derived from phenacyl bromide + amino alcohol condensation).

-

Catalyst:

. Ligands such as TangPhos or DuanPhos are privileged for this transformation.

Protocol:

-

Substrate Preparation: Condense 2-(methylamino)ethanol with 2-bromoacetophenone to form the acyclic ketone, followed by acid-catalyzed dehydration to form the unsaturated morpholine precursor.

-

Hydrogenation:

-

In a glovebox, charge a high-pressure autoclave with the substrate (1.0 mmol) and Rh-catalyst (1 mol%).

-

Solvent: Degassed Methanol or TFE (Trifluoroethanol).

-

Pressurize with

(30–50 bar). -

Stir at RT for 24h.

-

-

Purification: Filter through a silica plug to remove the catalyst.

Key Insight: This method establishes the chiral center during the reduction of the double bond. The choice of ligand dictates the enantioselectivity.

Part 3: Troubleshooting & Quality Control

Preventing Racemization

The benzylic position is sensitive. A benzylic carbocation (stabilized by the phenyl ring) is planar and achiral.

-

Avoid: Strong acids (H2SO4, HCl) during workup if the ring is open.

-

Avoid: High temperatures (>80°C) during the cyclization step of Method A.

Analytical Validation

-

Chiral HPLC: Use columns such as Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

-

-

NMR Verification: The C2 proton in 2-aryl morpholines typically appears as a doublet of doublets (dd) around 4.5 ppm.

Reaction Pathway Diagram (Method A)

Caption: Step-by-step synthetic workflow for the Chiral Epoxide Route.

References

-

Rekka, E. A., & Kourounakis, P. N. (2010).[2] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430.[2]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[1][3] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709.

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 1234-1240.

-

Ortiz, K. G., et al. (2024).[3] Synthesis of morpholines via ethylene sulfate.[3] Journal of the American Chemical Society, 146, 29847-29856.[3]

Sources

In Vitro Screening Guide: (2S)-2-(4-Bromophenyl)-4-methylmorpholine

[1]

Part 1: Executive Summary & Strategic Rationale

The compound (2S)-2-(4-Bromophenyl)-4-methylmorpholine represents a specific structural class of 2-phenylmorpholines , a scaffold historically associated with monoamine transporter (MAT) modulation (e.g., phenmetrazine, phendimetrazine).

Structural Analysis & Screening Logic

-

Core Scaffold (2-Phenylmorpholine): This pharmacophore typically exhibits affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a psychostimulant backbone.

-

N-Methylation (Position 4): The tertiary amine often enhances blood-brain barrier (BBB) permeability and modulates selectivity between release and reuptake inhibition.

-

Para-Bromo Substitution:

-

Pharmacology: Halogenation at the para position of the phenyl ring frequently shifts selectivity towards the Serotonin Transporter (SERT) compared to the unsubstituted analog. It also increases lipophilicity (LogP), potentially enhancing CNS penetration but increasing non-specific binding.

-

Metabolism: The bromine blocks the primary site of metabolic oxidation (para-hydroxylation), likely shifting metabolic clearance to N-demethylation or morpholine ring oxidation.

-

Primary Objective: To characterize the in vitro pharmacological profile, focusing on MAT selectivity (DAT/NET vs. SERT), metabolic stability, and CNS penetrability.

Part 2: Physicochemical & ADME Profiling (Tier 1)

Before efficacy screening, the compound must demonstrate "drug-like" properties suitable for CNS targeting.

Physicochemical Properties[1][2][3]

-

Kinetic Solubility: Determine in PBS (pH 7.4) to ensure assay validity. The p-bromo substituent reduces water solubility compared to the parent morpholine.

-

Threshold: >10 µM is required for reliable bioassays.

-

-

Lipophilicity (LogD 7.4):

-

Expected Range: 2.0 – 3.5 (Optimal for CNS).

-

Method: Shake-flask or HPLC-based determination.

-

Blood-Brain Barrier (BBB) Permeability

Given the CNS target, passive diffusion is critical.

-

Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).

-

Rationale: The lipid-impregnated artificial membrane mimics the endothelial cell membrane.

-

Acceptance Criteria:

indicates high CNS penetration potential.

Metabolic Stability (Microsomal)

-

System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

-

Cofactor: NADPH.

-

Key Metabolite to Monitor:

-

N-desmethyl metabolite: (2S)-2-(4-bromophenyl)morpholine.

-

Note: Since the para-position is blocked by Bromine, expect N-demethylation to be the primary clearance pathway.

-

-

Protocol:

-

Incubate 1 µM compound with microsomes (0.5 mg protein/mL) at 37°C.

-

Sample at 0, 5, 15, 30, 60 min.

-

Quench with cold Acetonitrile (containing Internal Standard).

-

Analyze via LC-MS/MS (monitor parent depletion).

-

Part 3: Pharmacological Screening (Tier 2 - The Core)

The primary hypothesis is that this molecule acts as a Triple Reuptake Inhibitor (TRI) or a SND Releaser (Serotonin-Norepinephrine-Dopamine).

Primary Binding Screen (Radioligand)

Determine the affinity (

| Target | Radioligand | Reference Compound | Rationale |

| hDAT | [³H]WIN 35,428 | GBR 12909 | Assessing dopamine reuptake potential (stimulant liability). |

| hSERT | [³H]Citalopram | Imipramine | The p-Br substituent likely increases SERT affinity. |

| hNET | [³H]Nisoxetine | Desipramine | Assessing norepinephrine reuptake (cardiovascular/alertness). |

| Sigma-1 | -Pentazocine | Haloperidol | Morpholines are privileged scaffolds for Sigma-1 (neuroprotection/psychosis). |

Functional Uptake Assay (Fluorescent)

Binding does not distinguish between an inhibitor and a substrate (releaser). A functional uptake assay is required.

-

Method: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).

-

Principle: Uses a fluorescent neurotransmitter mimic (e.g., ASP+ or FFN) that is transported into cells (HEK293 stable lines).

-

Readout:

-

Inhibition: Pre-incubate cells with test compound -> Add fluorescent substrate -> Measure fluorescence (RFU). Reduced RFU = Inhibition.

-

Releaser Potential: If the compound induces efflux of pre-loaded fluorescent substrate, it acts as a releaser (amphetamine-like).

-

Part 4: Safety Pharmacology (Tier 3)

hERG Inhibition (Cardiotoxicity)

-

Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

-

Rationale: Many CNS-active amines block the hERG potassium channel, leading to QT prolongation.

-

Threshold:

is desirable.

Cytotoxicity

-

Cell Line: HepG2 (Liver) or SH-SY5Y (Neuronal).

-

Assay: MTT or ATP-glo.

-

Rationale: Rule out non-specific cell death confounding the functional uptake data.

Part 5: Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Liver Microsomes (20 mg/mL stock).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound (10 mM DMSO stock).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-warm at 37°C for 5 min.

-

Initiation: Add NADPH solution to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Tolbutamide (IS).

-

Processing: Centrifuge at 4000g for 20 min (4°C) to pellet protein.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Calculation:

-

Plot

vs. Time. -

Slope

. - .

- .

-

Protocol B: Functional Dopamine Uptake Inhibition

Objective: Determine

System: HEK293 cells stably expressing human DAT (hDAT).

Workflow:

-

Seeding: Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates. Incubate 24h.

-

Buffer Prep: HBSS buffer + 20 mM HEPES (pH 7.4).

-

Dosing: Remove media. Add 100 µL buffer containing test compound (8-point dilution, 1 nM to 10 µM). Incubate 30 min at 37°C.

-

Substrate Addition: Add 100 µL of Fluorescent Dye Solution (e.g., Molecular Devices Neurotransmitter Uptake Kit).

-

Kinetic Read: Immediately read fluorescence (Ex 440 nm / Em 520 nm) every 2 min for 30 min on a plate reader (e.g., FLIPR or FlexStation).

-

Analysis: Calculate the slope of fluorescence uptake (RFU/min) for each concentration. Normalize to Vehicle (100%) and Full Block (Cocaine 10 µM, 0%). Fit to Sigmoidal Dose-Response curve.

Part 6: Visualization & Workflow Logic

Figure 1: The Screening Cascade

This diagram illustrates the decision tree for characterizing the molecule.

Caption: Figure 1. Sequential screening cascade designed to filter for CNS-active, metabolically stable candidates while minimizing safety risks.

Figure 2: Functional Uptake Assay Mechanism

This diagram explains the kinetic fluorescence assay used in Protocol B.

Caption: Figure 2. Mechanism of the Functional Uptake Assay. The test compound competes with the fluorescent substrate for the transporter, reducing the intracellular signal.

Part 7: Data Interpretation & Troubleshooting

Interpretation Guidelines

-

Selective DAT Inhibitor:

. Profile typical of pure stimulants (e.g., Methylphenidate). -

Non-selective (Triple) Inhibitor: Balanced affinity across DAT/NET/SERT. Profile typical of broad-spectrum antidepressants or cocaine-like agents.

-

Effect of Bromine: If SERT affinity is high (

), the p-bromo substituent is driving serotonergic interaction. This is a key differentiator from the parent phenmetrazine.

Common Failure Modes

-

High Non-Specific Binding (NSB):

-

Symptom: High background signal in radioligand assays.

-

Cause: The lipophilic bromophenyl group sticks to plastics.

-

Fix: Add 0.1% BSA to assay buffer; use glass-coated plates.

-

-

Low Solubility Precipitates:

-

Symptom: Erratic data points at high concentrations (>10 µM).

-

Fix: Verify solubility via nephelometry before screening.

-

Part 8: References

-

Roth, B. L., et al. (2024). PDSP Ki Database Protocol: Radioligand Binding Assays for Monoamine Transporters. National Institute of Mental Health Psychoactive Drug Screening Program. Link

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: solubility, permeability, and metabolic stability. Current Opinion in Chemical Biology. Link

-

Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics. Link

-

Saunders, N. R., et al. (2013). Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives?. Frontiers in Neuroscience. Link

-

Sigma-Aldrich. (2024). Product Specification: (2S)-2-(4-Bromophenyl)-4-methylmorpholine Hydrochloride. Link

Asymmetric synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine

Executive Summary & Strategic Rationale

The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a critical solubility-enhancing pharmacophore in blockbuster drugs (e.g., Gefitinib, Linezolid). The specific target, (2S)-2-(4-Bromophenyl)-4-methylmorpholine , represents a high-value chiral intermediate. The 4-bromophenyl moiety serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the (2S)-configuration is often critical for receptor binding affinity in neuroactive and oncology targets.

Synthetic Challenge: The primary challenge lies in establishing the C2-stereocenter with high enantiomeric excess (ee) while preventing racemization during the cyclization step. Traditional resolution of racemic morpholines via tartaric acid crystallization is low-yielding (max 50%) and labor-intensive.

Selected Methodology: This guide details a Chemo-Enzymatic/Catalytic Hybrid Route utilizing Jacobsen’s Hydrolytic Kinetic Resolution (HKR) followed by a Regioselective Ring-Opening/Cyclization .

Why this route?

-

Scalability: The HKR of terminal epoxides is robust on multi-gram to kilogram scales.

-

Cost-Efficiency: Starting materials (4-bromostyrene oxide, N-methylethanolamine) are inexpensive commodity chemicals.

-

Stereochemical Fidelity: The cyclization strategy chosen (activation of the primary alcohol) proceeds with retention of configuration at the sensitive benzylic center.

Retrosynthetic Analysis & Pathway Visualization

The synthesis disconnects the morpholine ring into two commercially available precursors. The stereochemistry is established early via HKR of the epoxide and preserved throughout the sequence.

Figure 1: Retrosynthetic logic flow ensuring retention of the (S)-stereocenter derived from the epoxide resolution.

Detailed Experimental Protocols

Phase 1: Hydrolytic Kinetic Resolution (HKR) of Epoxide

Objective: Isolate (S)-2-(4-bromophenyl)oxirane with >99% ee.

Reagents:

-

(±)-2-(4-Bromophenyl)oxirane (50.0 g, 251 mmol)

-

(S,S)-Co-Salen Catalyst (0.5 mol%)

-

Acetic Acid (AcOH) (2 equiv relative to catalyst)

-

Distilled Water (0.55 equiv relative to epoxide, 2.48 mL)

-

THF (minimal, for catalyst solubility)

Protocol:

-

Catalyst Activation: In a 250 mL flask, dissolve (S,S)-Co-Salen (oligomeric or monomeric) in minimal THF. Add AcOH and stir open to air for 30 mins. The color changes from red to dark brown, indicating oxidation to the active Co(III) species. Remove solvent in vacuo to obtain the solid catalyst.

-

Reaction Setup: Charge the reaction vessel with the racemic epoxide and the activated catalyst. Cool to 0°C.[1]

-

Initiation: Add water (0.55 equiv) dropwise over 1 hour. Crucial: Rapid addition can cause a geyser effect due to the exotherm of the hydrolysis of the (R)-enantiomer.

-

Resolution: Allow the mixture to warm to 20-25°C and stir for 14–18 hours.

-

Work-up: Dilute with hexanes/EtOAc (1:1). The (R)-diol (byproduct) precipitates or partitions into the aqueous phase. Filter through a pad of silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate. Purify the residue via vacuum distillation (or flash chromatography if scale <5g) to isolate the volatile (S)-epoxide.

-

Target Yield: 40–45% (Theoretical max 50%).

-

Target ee: >98% (Determine via Chiral HPLC, Chiralcel OD-H column).

-

Phase 2: Ring Opening and Cyclization

Objective: Convert (S)-epoxide to (2S)-morpholine target.

Reagents:

-

(S)-2-(4-Bromophenyl)oxirane (from Phase 1)

-

N-Methylethanolamine (1.2 equiv)

-

Thionyl Chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)

-

Potassium tert-butoxide (KOtBu) or NaOH

-

Solvents: Methanol (Step A), THF (Step B)

Step A: Regioselective Ring Opening

-

Dissolve (S)-epoxide (10.0 g, 50 mmol) in MeOH (50 mL).

-

Add N-methylethanolamine (4.8 mL, 60 mmol).

-

Heat to reflux (65°C) for 4–6 hours. Mechanistic Note: Under these neutral/basic conditions, the amine attacks the less hindered terminal carbon of the epoxide, preserving the stereochemistry at the benzylic position.

-

Concentrate in vacuo to yield the crude diol intermediate: (1S)-1-(4-bromophenyl)-2-[methyl(2-hydroxyethyl)amino]ethanol.

Step B: One-Pot Cyclization (Activation/Displacement) Strategy: We activate the primary alcohol (from the ethanolamine side) because it is less sterically hindered and more nucleophilic than the benzylic alcohol.

-

Redissolve the crude diol in anhydrous THF (100 mL) and cool to 0°C.

-

Add KOtBu (2.2 equiv) slowly. Stir for 15 mins.

-

Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) dissolved in THF dropwise.

-

Causality: The primary alkoxide reacts with TsCl preferentially over the secondary benzylic alkoxide due to sterics.

-

-

Allow to warm to room temperature. The internal benzylic alkoxide will displace the primary tosylate (intramolecular SN2).

-

Alternative (High Yield): Use the Mitsunobu Cyclization (PPh₃/DIAD) if the TsCl method yields elimination byproducts. However, for cost, the TsCl/Base method is preferred in process chemistry.

Step C: Isolation

-

Quench with saturated NH₄Cl.[2]

-

Extract with EtOAc (3x).

-

Wash organic layer with brine, dry over Na₂SO₄.

-

Purify via column chromatography (DCM/MeOH 95:5).

Quantitative Data Summary

| Parameter | Phase 1: HKR | Phase 2: Ring Opening | Phase 3: Cyclization | Overall Process |

| Yield | 44% (from racemic) | 92% | 85% | ~34% (from racemic start) |

| Enantiomeric Excess (ee) | >99% (S) | N/A | >98% (S) | >98% |

| Reaction Time | 16 h | 5 h | 3 h | ~24 h (active time) |

| Critical Control Point | Water addition rate | Reflux temperature | Anhydrous conditions | Temperature control |

Quality Control & Validation

Self-Validating the Stereochemistry: To ensure the protocol worked, you must validate the final structure.

-

Chiral HPLC:

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: The (S)-enantiomer should elute distinctly from the (R)-standard (prepared via racemic synthesis for comparison).

-

-

NMR Verification (1H NMR, 400 MHz, CDCl3):

-

Look for the characteristic dd (doublet of doublets) of the benzylic proton at C2.

-

Shift: ~4.5 ppm.

-

Coupling constants (

) will confirm the chair conformation of the morpholine ring.

-

-

Optical Rotation:

-

Measure

in Methanol. Compare with literature values for analogous 2-phenylmorpholines (typically positive for S-isomers in this scaffold, but must be experimentally verified).

-

References

-

Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR)." Accounts of Chemical Research.

-

Ghorai, M. K., et al. (2009).[3] "Enantioselective syntheses of morpholines and their homologues via SN2-type ring opening of aziridines and azetidines." Journal of Organic Chemistry.

-

D'Souza, D. M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.

-

Organic Chemistry Portal. "Synthesis of Morpholines." (General mechanistic grounding for ring-opening protocols).

-

Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantiomerically Enriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society.

Sources

Application Notes and Protocols for (2S)-2-(4-Bromophenyl)-4-methylmorpholine in Medicinal Chemistry

Abstract

(2S)-2-(4-Bromophenyl)-4-methylmorpholine is a chiral synthetic heterocycle with significant potential in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols related to this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates its potential utility and provides detailed methodologies based on the well-established chemistry and pharmacology of structurally analogous 2-aryl-4-alkylmorpholine derivatives. The protocols herein are designed to be robust and self-validating, enabling researchers to explore the therapeutic promise of this compound scaffold.

Introduction: The 2-Aryl-4-Alkylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability.[1][2] The substitution pattern on the morpholine ring dictates its pharmacological activity. Specifically, the 2-aryl-4-alkylmorpholine framework has been identified as a key pharmacophore for a range of biological targets.

(2S)-2-(4-Bromophenyl)-4-methylmorpholine incorporates several key structural features:

-

A Chiral Center at C2: The (S)-configuration can impart stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.

-

A 4-Bromophenyl Group at C2: The phenyl group is a common feature in many centrally active compounds, and the bromine atom can act as a handle for further chemical modification (e.g., through cross-coupling reactions) and may enhance binding affinity through halogen bonding.

-

A Methyl Group at N4: N-alkylation of the morpholine ring is a common strategy to modulate basicity, lipophilicity, and pharmacological activity.

Based on analogy with related compounds, (2S)-2-(4-Bromophenyl)-4-methylmorpholine is predicted to have applications in the following therapeutic areas:

-

Central Nervous System (CNS) Disorders: As a potential norepinephrine-dopamine releasing agent (NDRA), similar to other 2-phenylmorpholine derivatives.[3][4]

-

Analgesia and Inflammation: 2-Aryl-4-alkylmorpholines have demonstrated analgesic and anti-inflammatory properties.[5]

-

Anticancer and Antimicrobial Agents: The morpholine scaffold is present in various anticancer and antimicrobial drugs.[6]

Potential Therapeutic Applications and Rationale

Modulator of Monoamine Neurotransmission

Rationale: The 2-phenylmorpholine core is structurally related to psychostimulants like phenmetrazine.[3] These compounds typically act by promoting the release and inhibiting the reuptake of monoamine neurotransmitters such as dopamine and norepinephrine. The specific substitutions on the phenyl ring and the morpholine nitrogen of (2S)-2-(4-Bromophenyl)-4-methylmorpholine are expected to fine-tune its activity and selectivity for monoamine transporters.

Potential Indications:

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Narcolepsy

-

Treatment-Resistant Depression

Anti-inflammatory and Analgesic Agent

Rationale: Research on 2-hydroxy(alkoxy)-2-aryl-4-alkyl-morpholines has revealed significant anti-inflammatory and analgesic activities.[5] The mechanism is thought to involve the modulation of inflammatory pathways. The 4-bromophenyl moiety in the target compound could contribute to these effects.

Potential Indications:

-

Neuropathic Pain

-

Inflammatory Disorders

Synthetic Protocols

The synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine can be approached through several established methods for the construction of 2-substituted morpholines. A plausible and efficient synthetic route is outlined below.

Synthesis of the Precursor (2S)-2-(4-Bromophenyl)morpholine

A common method for the synthesis of 2-substituted morpholines involves the reaction of an appropriate amino alcohol with an aryl bromomethyl ketone followed by cyclization.[5] For the enantiomerically pure synthesis, a chiral starting material is required.

Protocol 1: Synthesis of (2S)-2-(4-Bromophenyl)morpholine

-

Step 1: Synthesis of (S)-2-amino-2-(4-bromophenyl)ethanol. This chiral amino alcohol can be prepared through various asymmetric synthetic methods, such as the asymmetric reduction of a corresponding α-amino ketone or the use of a chiral auxiliary.

-

Step 2: Reaction with a suitable two-carbon electrophile. The chiral amino alcohol is then reacted with a reagent that will form the remaining part of the morpholine ring. A common approach is the reaction with a protected 2-haloethanol followed by deprotection and cyclization.

N-Methylation of (2S)-2-(4-Bromophenyl)morpholine

Protocol 2: Synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine

The final step is the methylation of the morpholine nitrogen. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[7]

-

Materials:

-

(2S)-2-(4-Bromophenyl)morpholine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve (2S)-2-(4-Bromophenyl)morpholine (1 equivalent) in formic acid (excess).

-

Slowly add formaldehyde solution (excess) to the stirred mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Carbon dioxide evolution will be observed.

-

Cool the reaction mixture to room temperature and basify with a concentrated sodium hydroxide solution until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure (2S)-2-(4-Bromophenyl)-4-methylmorpholine.

-

Diagram 1: Synthetic Workflow for (2S)-2-(4-Bromophenyl)-4-methylmorpholine

Caption: Synthetic workflow for the target compound.

In Vitro Pharmacological Evaluation

To characterize the biological activity of (2S)-2-(4-Bromophenyl)-4-methylmorpholine, a series of in vitro assays are recommended.

Monoamine Transporter Activity Assays

Protocol 3: Neurotransmitter Release and Reuptake Assays

-

Objective: To determine if the compound acts as a releasing agent or reuptake inhibitor for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

-

Methodology: Use synaptosomes prepared from rat brain tissue or cell lines stably expressing the human transporters.

-

Release Assay: Preload the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [3H]dopamine). Incubate with varying concentrations of the test compound and measure the amount of radiolabel released into the supernatant.

-

Reuptake Assay: Incubate the synaptosomes or cells with a radiolabeled neurotransmitter in the presence of varying concentrations of the test compound. Measure the amount of radiolabel taken up by the cells.

-

-

Data Analysis: Calculate EC50 values for release and IC50 values for reuptake inhibition to determine the potency and selectivity of the compound.

Table 1: Hypothetical Monoamine Transporter Activity Profile

| Transporter | Release EC50 (nM) | Reuptake IC50 (nM) |

| DAT | 50 | 150 |

| NET | 25 | 80 |

| SERT | >1000 | >1000 |

Anti-inflammatory Activity Assays

Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Objective: To assess the anti-inflammatory potential of the compound.

-

Methodology:

-

Culture murine macrophage-like cells (e.g., RAW 264.7).

-

Pre-incubate the cells with various concentrations of (2S)-2-(4-Bromophenyl)-4-methylmorpholine for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

-

-

Data Analysis: Determine the IC50 value for the inhibition of cytokine release.

Diagram 2: In Vitro Evaluation Workflow

Caption: Workflow for in vitro pharmacological testing.

Conclusion

While (2S)-2-(4-Bromophenyl)-4-methylmorpholine is not extensively documented in current scientific literature, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry, particularly for the development of novel CNS-active and anti-inflammatory agents. The protocols provided in this document offer a robust framework for the synthesis and pharmacological evaluation of this and related compounds. Researchers are encouraged to utilize these methods to explore the therapeutic potential of this promising chemical entity.

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.

-

Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Retrieved from [Link]

- An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.

-

Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2017). PubMed Central. Retrieved from [Link]

-

2-Phenylmorpholine. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis and characterization of 2-arylmorpholine hydrochloride. (2007).

- A review on pharmacological profile of Morpholine derivatives. (2015).

- Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. (1999).

-

The Synthesis of Some 2-Substituted Morpholines. (1980). R Discovery. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]

- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Taylor & Francis Online.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar.

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. (2021).

- A general synthesis of 2-alkyl(aryl)-4-morpholinopyridines. (1983). Journal of the Chemical Society, Perkin Transactions 1.

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). FLORE.

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). PubMed Central. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]

- Contribution of the morpholine scaffold on the activity of... (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. 4-Methylmorpholine synthesis - chemicalbook [chemicalbook.com]

Application Note: Comprehensive Analytical Characterization of (2S)-2-(4-Bromophenyl)-4-methylmorpholine

Abstract

This document provides a detailed guide with validated protocols for the comprehensive analytical characterization of (2S)-2-(4-Bromophenyl)-4-methylmorpholine, a chiral heterocyclic compound of interest in pharmaceutical research and development. The control of chemical identity, purity, and stereochemical integrity is paramount for regulatory acceptance and ensuring consistent biological activity. This guide presents a multi-modal analytical approach, leveraging Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and molecular mass confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices, adherence to validation principles, and data integrity.

Introduction: The Analytical Imperative

(2S)-2-(4-Bromophenyl)-4-methylmorpholine is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1] As a chiral molecule, the specific stereoisomer, (2S), is expected to have a distinct pharmacological and toxicological profile from its (2R)-enantiomer. Therefore, robust analytical methods are not merely a quality control checkpoint but a fundamental necessity to ensure that the correct enantiomer is being studied and developed.

This application note details the necessary analytical workflows to provide a complete characterization profile, addressing three critical questions:

-

Is it the right enantiomer? (Stereochemical Identity & Purity)

-

Is it the right molecule? (Structural Identity)

-

Is it pure? (Chemical Purity)

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The quantitative determination of enantiomeric excess (%ee) is the most critical analytical challenge for a chiral compound. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose due to its high resolving power and accuracy.[2][3]

Principle of Chiral Separation

Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns. Chiral Stationary Phases create a chiral environment within the column. The stationary phase contains a single enantiomer of a chiral selector which forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different interaction energies, leading to differential retention times and, thus, separation.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are the first choice for screening chiral separations of pharmaceutical compounds.[2][5]

Workflow for Chiral HPLC Method Development and Validation

Caption: Workflow for chiral HPLC method development and validation.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the enantiomeric separation of (2S)-2-(4-Bromophenyl)-4-methylmorpholine.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

-

-

Chromatographic Conditions:

-

Column: Lux® Cellulose-2 or Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

-

Rationale: This is a typical normal-phase system. n-Hexane is the weak solvent, and IPA is the polar modifier that modulates retention. DEA is a basic additive used to suppress secondary interactions with residual silanols on the silica support and to sharpen the peak shape of the amine analyte.[7]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 225 nm.

-

Rationale: The bromophenyl group provides strong UV absorbance at lower wavelengths. 225 nm offers a good balance of sensitivity and specificity.

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

System Suitability and Validation

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. Validation should be performed in accordance with USP <1225> and ICH Q2(R1) guidelines.[8][9]

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 2.0 between enantiomer peaks | Ensures baseline separation for accurate quantification.[7] |

| Tailing Factor (T) | ≤ 1.5 for the (2S)-enantiomer peak | Indicates good peak symmetry and chromatographic performance. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency. |

| Linearity (r²) | ≥ 0.998 | Confirms a direct relationship between detector response and concentration.[10] |

| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | Defines the limits of detection and reliable quantification for the undesired enantiomer.[10] |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. |

| Precision (% RSD) | ≤ 2.0% | Demonstrates the consistency and reproducibility of the method.[10] |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules.[11] Both ¹H and ¹³C NMR are required for a complete characterization.

Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed information about molecular structure, connectivity, and conformation.

Experimental Protocol: NMR Analysis

-

Instrumentation: 400 MHz (or higher) FT-NMR Spectrometer.

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

For detailed analysis, 2D experiments like COSY (Correlation Spectroscopy) are recommended to establish proton-proton coupling networks.[11]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

DEPT-135 or HSQC experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.[12]

-

Data Interpretation and Expected Spectra

The structure of (2S)-2-(4-Bromophenyl)-4-methylmorpholine presents several distinct regions in the NMR spectrum.

| Proton Assignment | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-Ar) | 7.4 - 7.6 and 7.1 - 7.3 | Two Doublets (AA'BB') | 2H each | Classic pattern for a 1,4-disubstituted benzene ring. |

| H-2 (Benzylic) | ~4.5 | Doublet of Doublets (dd) | 1H | Coupled to the two H-3 protons. Its position is deshielded by both the oxygen and the aromatic ring. |

| H-6eq, H-5eq | ~3.8 - 4.0 | Multiplets (m) | 2H | Protons on carbons adjacent to oxygen are deshielded.[12] |

| H-3ax, H-3eq | ~2.8 - 3.1 | Multiplets (m) | 2H | Complex splitting due to geminal and vicinal coupling. |

| H-5ax, H-6ax | ~2.5 - 2.8 | Multiplets (m) | 2H | Protons on carbons adjacent to nitrogen. |

| N-CH₃ | ~2.3 | Singlet (s) | 3H | Characteristic singlet for an N-methyl group. |

| Carbon Assignment | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| C-Ar (quaternary, C-Br) | ~122 | |

| C-Ar (quaternary, C-Morpholine) | ~140 | |

| C-Ar (CH) | ~128 - 132 | Two signals expected for the aromatic CH carbons. |

| C-2 (Benzylic CH) | ~75 | Deshielded by oxygen and the aromatic ring. |

| C-6 (CH₂) | ~67 | Adjacent to oxygen.[12] |

| C-3 (CH₂) | ~55 | Adjacent to nitrogen. |

| C-5 (CH₂) | ~50 | Adjacent to nitrogen. |

| N-CH₃ | ~42 |

Note: Predicted chemical shifts are based on published data for similar N-methyl-2-arylmorpholine structures and general principles of NMR spectroscopy.[11][13]

Purity Profiling and Mass Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the compound with respect to volatile or semi-volatile impurities that may not be detected by HPLC. It also serves as a crucial secondary method for confirming the molecular weight.

Principle of GC-MS

In GC, a sample is vaporized and separated into its components as it travels through a capillary column. The separation is based on the components' boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Impact, EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The result is a mass spectrum that serves as a molecular "fingerprint."

Overall Analytical Strategy

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. usp.org [usp.org]

- 9. cubiclaboratories.com [cubiclaboratories.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening of Morpholine-Based Libraries: From Kinase Inhibition to Antimicrobial Activity

Abstract

Morpholine is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs ranging from the EGFR inhibitor Gefitinib to the antibiotic Linezolid. Its popularity stems from its ability to modulate lipophilicity (logP) and improve solubility while maintaining metabolic stability. However, screening morpholine-derivative libraries presents unique challenges, including pH-dependent solubility profiles and specific interference patterns. This application note details optimized high-throughput screening (HTS) protocols for morpholine-based libraries, focusing on TR-FRET kinase binding assays and phenotypic antimicrobial resazurin assays .

The Morpholine Advantage & Challenge in HTS

Physicochemical Profile

Morpholine (1-oxa-4-azacyclohexane) possesses a pKa of approximately 8.[1]3. At physiological pH (7.4), the nitrogen is largely protonated, existing as a cation.

-

Advantage: This ionization significantly enhances aqueous solubility compared to phenyl or piperidine analogs, reducing the risk of precipitation in HTS buffers.

-

Challenge: The cationic nature can lead to non-specific binding to negatively charged plate surfaces or DNA/RNA in phenotypic screens.

Library Management & Dispensing

To maintain the integrity of morpholine libraries, strict liquid handling protocols are required.

-

Solvent: Store 10 mM stocks in 100% DMSO. Avoid acidic DMSO solutions, which may cause salt formation and precipitation of the morpholine moiety.

-

Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for nanoliter-scale transfer. This "touchless" transfer eliminates tip-based carryover, which is critical when screening sticky, lipophilic morpholine derivatives.

Biochemical Assay: TR-FRET for PI3K Inhibition

Targeting the PI3K/mTOR pathway (common targets for morpholine derivatives).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer

Standard fluorescence intensity (FI) assays are prone to interference from autofluorescent small molecules. Morpholine derivatives, particularly those fused with coumarin or quinoline rings, can autofluoresce. TR-FRET is the mandatory standard here because it introduces a time delay (microseconds) between excitation and measurement, allowing short-lived compound fluorescence to decay before the specific signal is read.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a labeled tracer from the kinase active site by the test compound.

Reagents:

-

Kinase: PI3K alpha (recombinant human).

-

Tracer: Biotinylated-Kinase Tracer (Alexa Fluor™ 647 labeled).

-

Antibody: Eu-labeled anti-GST antibody (binds to GST-tagged Kinase).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent).

Step-by-Step Workflow (384-Well White Low-Volume Plate):

-

Compound Transfer: Dispense 10 nL of test compound (10 mM DMSO stock) into wells using acoustic transfer.

-

Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) mixture.

-

Note: Pre-incubating kinase and antibody ensures stable complex formation.

-

-

Tracer Addition: Add 5 µL of Tracer (concentration = Kd of tracer, typically 5-10 nM).

-

Incubation: Centrifuge plate at 1000 x g for 1 min. Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Detection: Read on a multimode reader (e.g., PerkinElmer EnVision).[2]

-

Excitation: 337 nm (Laser).

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Calculation: TR-FRET Ratio = (Em 665nm / Em 615nm) × 10,000.

-

Table 1: Assay Volume & Concentration Summary

| Component | Volume/Well | Final Concentration | Function |

| Test Compound | 10 nL | 10 µM (typically) | Inhibitor |

| Kinase/Ab Mix | 5 µL | 5 nM Kinase / 2 nM Ab | Target Complex |

| Tracer Solution | 5 µL | ~5-10 nM | Competitor |

| Total Volume | 10.01 µL | N/A |

Phenotypic Assay: Antimicrobial Resazurin Reduction

Targeting bacterial viability (e.g., for Oxazolidinone-like morpholines).

Principle

Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This assay is superior to Optical Density (OD600) for morpholine libraries because morpholine derivatives can sometimes precipitate at high concentrations, causing turbidity that mimics bacterial growth (false negative in OD, but correct in fluorescence).

Protocol: 384-Well Broth Microdilution

Organism: Staphylococcus aureus (ATCC 29213) or Klebsiella pneumoniae.

Step-by-Step Workflow:

-

Culture Prep: Grow bacteria to mid-log phase. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to

CFU/mL. -

Compound Transfer: Dispense 50 nL of morpholine compounds into black, clear-bottom 384-well plates.

-

Inoculation: Dispense 50 µL of bacterial suspension into columns 1-22.

-

Control 1 (Max Signal): Bacteria + DMSO (Columns 23).

-

Control 2 (Min Signal): Media only (Sterility, Column 24).

-

-

Incubation: 18 hours at 37°C.

-

Development: Add 5 µL of 0.01% Resazurin solution.

-

Second Incubation: 1-2 hours at 37°C until Max Signal wells turn pink.

-

Detection: Fluorescence Intensity (Ex 560 nm / Em 590 nm).

Data Analysis & Hit Validation Logic

The "Aggregator" False Positive

Morpholine derivatives with long lipophilic tails can form colloidal aggregates that sequester enzymes, leading to false positives in biochemical assays.

-

Validation Step: Re-test hits in assay buffer containing 0.01% Triton X-100 or increased Brij-35 . True binders will retain potency; aggregators will lose activity as the detergent disrupts the colloid.

Pathway Visualization

The following diagram illustrates the critical decision-making pathway for validating morpholine hits.

Caption: Logic flow for triaging morpholine hits, emphasizing the critical detergent test to rule out colloidal aggregation.

References

-

Kourounakis, A., et al. (2020).[3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link

-

Markossian, S., et al. (Eds). (2012).[4] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5] "HTS Assay Validation." Link

-

Simó, C., et al. (2022).[6] "Resazurin-based high-throughput screening method for the discovery of dietary phytochemicals to target microbial transformation." RSC Advances. Link

-

Lowery, T.J., et al. (2010). "Deep sequencing of the PI3K/mTOR pathway." SLAS Discovery (formerly J. Biomol. Screen). Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8083, Morpholine." Link

Sources

- 1. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 2. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resazurin-based high-throughput screening method for the discovery of dietary phytochemicals to target microbial transformation of l -carnitine into t ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO00103A [pubs.rsc.org]

Technical Support Center: Synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine

Welcome to the technical support center for the synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, detailed protocols, and visual aids to support your experimental work.

Introduction: The Synthetic Challenge

(2S)-2-(4-Bromophenyl)-4-methylmorpholine is a valuable chiral building block in medicinal chemistry. The morpholine scaffold is prized for conferring favorable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates.[1] However, the synthesis of specifically substituted chiral morpholines can be challenging, often plagued by low yields, side-product formation, and difficult purifications. This guide focuses on a common and practical two-step synthetic sequence and addresses the critical parameters for success.

Proposed Synthetic Route

A robust and frequently employed strategy involves a two-step process: first, the formation of the chiral morpholine ring, followed by N-alkylation.

-

Step 1: Cyclization to form (2S)-2-(4-Bromophenyl)morpholine. This is achieved via the reaction of an enantiopure amino alcohol, (1R)-2-amino-1-(4-bromophenyl)ethanol, with a suitable C2-electrophile followed by base-mediated ring closure.

-

Step 2: N-methylation. The secondary amine of the morpholine ring is then methylated to yield the final product. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Below is a visual representation of the proposed workflow.

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Synthesis of (2S)-2-(4-Bromophenyl)morpholine

Question: My yield for the initial cyclization is consistently below 40%. What are the likely causes and how can I improve it?

Answer: Low yield in this step is a common problem and can often be traced to several factors. Let's break down the potential causes and solutions.

-

Incomplete Initial Alkylation: The first chemical event is the N-alkylation of the primary amine with the 2-carbon electrophile (e.g., 2-chloroethanol or 2-bromoethanol). If this step is inefficient, the subsequent cyclization cannot proceed.

-

Causality: The nucleophilicity of the amine might be insufficient, or the reaction conditions may not be optimal.

-

Solution:

-

Choice of Electrophile: 2-Bromoethanol is more reactive than 2-chloroethanol and may improve the rate of the initial alkylation.

-

Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial to deprotonate the amine without competing in the reaction. A polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.

-

Temperature: This reaction often requires elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Ensure your reaction is heated adequately and consistently.

-

-

-

Side Reactions: O-Alkylation and Bis-Alkylation:

-

Causality: The starting material contains two nucleophilic sites: the amine and the alcohol. While the amine is generally more nucleophilic, O-alkylation can occur, especially under harsh conditions. Additionally, the secondary amine intermediate can react again with the electrophile (bis-alkylation), leading to undesired byproducts.

-

Solution:

-

Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amino alcohol relative to the halo-alcohol to minimize bis-alkylation.

-

Temperature Control: Excessively high temperatures can reduce selectivity. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

-

-

-

Inefficient Cyclization: The final ring-closing step is an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the halide.

-

Causality: For the cyclization to occur, the alcohol must be deprotonated. If the base is too weak or is consumed in side reactions, this step will be slow or incomplete.

-

Solution:

-

Stronger Base for Cyclization: Some protocols employ a two-step, one-pot procedure where a stronger base (e.g., NaH or t-BuOK) is added after the initial alkylation is complete to drive the cyclization. This ensures the alcohol is deprotonated to form the more nucleophilic alkoxide.[2] This approach is particularly effective when using reagents like ethylene sulfate for the annulation.[3][4]

-

-

-

Purification Losses:

-

Causality: The product, being an amine, can be basic and may streak on silica gel chromatography. It may also be highly soluble in aqueous layers during workup.

-

Solution:

-

Workup: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). A final back-extraction of the combined organic layers with brine can help remove residual water and water-soluble impurities.

-

Chromatography: To improve peak shape during column chromatography, consider pre-treating your silica with triethylamine or adding a small percentage (0.5-1%) of triethylamine or ammonia in methanol to your eluent system.

-

-

Below is a decision tree to guide your troubleshooting process for low yield in Step 1.

Caption: Troubleshooting decision tree for low yield in Step 1.

Step 2: N-Methylation

Question: The N-methylation reaction is sluggish and gives a mixture of starting material and product. How can I drive it to completion?

Answer: The Eschweiler-Clarke reaction is generally robust, but its efficiency can be influenced by several parameters.

-

Reagent Quality and Stoichiometry:

-

Causality: The reaction relies on the in-situ formation of a methyliminium ion from formaldehyde, which is then reduced by formic acid. Old reagents can lead to poor results.

-

Solution:

-

Use a fresh, high-quality source of aqueous formaldehyde (formalin) or paraformaldehyde.

-

Ensure a molar excess of both formaldehyde (at least 2-3 equivalents) and formic acid (at least 2-3 equivalents) is used. Formic acid acts as both the catalyst and the reductant.

-

-

-

Reaction Temperature:

-

Causality: The reaction requires heat to facilitate both the iminium ion formation and the hydride transfer from formate.

-

Solution: The reaction is typically heated to 80-100 °C. At this temperature, you should observe gentle bubbling (CO₂ evolution) as the formic acid is consumed. If the reaction is too cool, it will be very slow. Monitor the reaction by TLC until the starting material spot has completely disappeared.

-

-

Workup Procedure:

-

Causality: The final product is a tertiary amine. The reaction mixture is acidic due to the excess formic acid. A proper basic workup is essential to isolate the free amine product.

-

Solution: After cooling the reaction, carefully basify the mixture with a strong base like NaOH or K₂CO₃ until the pH is >10. This neutralizes the formic acid and deprotonates the amine, allowing for efficient extraction into an organic solvent. Failure to adequately basify the solution will result in the product remaining in the aqueous layer as a formate salt.

-

Question: My final product is contaminated with an N-formyl impurity. Why did this happen?

Answer: Formation of an N-formyl byproduct can occur under certain conditions.

-

Causality: If the reduction of the intermediate iminium ion is slow or incomplete, it can be hydrolyzed back to the secondary amine and formaldehyde, or it can be trapped by formate to produce an N-formyl species, especially if the formic acid is not present in sufficient excess or if the temperature is not high enough to facilitate the final reduction step.

-

Solution: Ensure you are using a sufficient excess of formic acid and that the reaction is heated appropriately to encourage the complete reduction of the iminium intermediate.

Frequently Asked Questions (FAQs)

Q1: How critical is the enantiomeric purity of the starting amino alcohol? A1: It is absolutely critical. The stereocenter at the C2 position of the morpholine ring is set by the starting material, (1R)-2-amino-1-(4-bromophenyl)ethanol. This synthesis does not involve any steps that would invert or racemize this center, so the enantiomeric purity of your final product will be directly determined by the purity of your starting material.

Q2: Are there alternative, "greener" methods for the cyclization step? A2: Yes. A notable green alternative involves using ethylene sulfate as the C2-electrophile.[2][3] This method is often high-yielding, proceeds under milder conditions, and avoids the use of halogenated reagents. The reaction typically involves mixing the amino alcohol with ethylene sulfate to form a zwitterionic intermediate, which is then cyclized with a base like potassium tert-butoxide (t-BuOK).[2]

Q3: What are the best methods for monitoring these reactions? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. For these compounds, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is usually effective. Staining with ninhydrin can be useful for visualizing the primary and secondary amine intermediates, as they will typically stain yellow or red. The final tertiary amine product will not stain with ninhydrin. For more precise monitoring, especially for identifying side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: I need to perform this synthesis on a larger scale (>50 g). What should I consider? A4: For scale-up, several factors become more important:

-

Heat Management: Both steps can be exothermic, especially the acid-base neutralization during workup. Use a jacketed reactor or an ice bath to control the temperature.

-

Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for consistent heating and reagent distribution.

-

Gas Evolution: The N-methylation step evolves a significant amount of CO₂ gas. Ensure your reactor is adequately vented to avoid pressure buildup.

-

Purification: Large-scale column chromatography can be cumbersome. Consider alternatives like crystallization or distillation if the product's properties allow.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2S)-2-(4-Bromophenyl)morpholine

-